An In-depth Technical Guide to the Predicted Spectroscopic Data of 5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
An In-depth Technical Guide to the Predicted Spectroscopic Data of 5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Introduction
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Highly halogenated compounds, such as 5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane, are of significant interest due to the unique physicochemical properties conferred by the dense incorporation of fluorine and bromine atoms. These properties can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions, making such compounds valuable scaffolds in medicinal chemistry and advanced materials.
Currently, public databases lack experimental spectroscopic data for 5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane. This guide, therefore, provides a comprehensive prediction and interpretation of its expected spectroscopic characteristics. By leveraging fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon data from analogous polyhalogenated structures, we can construct a detailed analytical profile. This document serves as a predictive framework to aid in the identification and characterization of this and similar novel compounds.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule. For 5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments would be required for full structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the lone proton at the C-6 position.
-
Chemical Shift (δ): This proton is attached to a carbon bearing three bromine atoms and is in close proximity to the electron-withdrawing perfluoroalkyl chain. This environment will cause significant deshielding, shifting the resonance substantially downfield. The chemical shift is predicted to be in the range of 6.0 - 7.5 ppm .[1][2][3]
-
Multiplicity: The proton at C-6 will be coupled to the two fluorine atoms on C-4 through three bonds (³JHF). This will result in a triplet .
-
Integration: The integral of this triplet will correspond to one proton .
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the wide dispersion of chemical shifts.[4][5] The spectrum of the target molecule is expected to show four distinct fluorine environments.
-
Chemical Shifts (δ): The chemical shifts of the fluorine nuclei are influenced by their position along the perfluoroalkyl chain. The terminal -CF₃ group will have a characteristic shift, while the internal -CF₂- groups will have different shifts based on their proximity to the brominated end of the molecule.
-
Multiplicity and Coupling: Complex splitting patterns will arise from through-bond couplings between non-equivalent fluorine nuclei (typically over two and three bonds, ²JFF and ³JFF). The fluorine atoms at C-4 will also exhibit coupling to the proton at C-6 (³JFH).
| Fluorine Position | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |
| C-1 (-CF₃) | -80 to -85 | Triplet (t) |
| C-2 (-CF₂-) | -115 to -125 | Triplet of quartets (tq) |
| C-3 (-CF₂-) | -120 to -130 | Triplet of triplets (tt) |
| C-4 (-CF₂-) | -110 to -120 | Triplet of doublets (td) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Due to the presence of both fluorine and bromine, significant chemical shift effects and complex splitting patterns are anticipated.[6][7] Broadband decoupling of both ¹H and ¹⁹F may be necessary to obtain singlets for each carbon, which would simplify the spectrum for initial assignment.[8][9]
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F-coupled) |
| C-1 | ~118 | Quartet (q) |
| C-2 | ~110 | Triplet of quartets (tq) |
| C-3 | ~112 | Triplet of triplets (tt) |
| C-4 | ~115 | Triplet (t) |
| C-5 | 45 - 60 | Singlet |
| C-6 | 30 - 45 | Doublet of triplets (dt) |
Predicted Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and confirming the elemental composition of the molecule.
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Molecular Ion (M⁺): The presence of three bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1. The expected pattern will be a series of peaks at M, M+2, M+4, and M+6 with relative intensities of approximately 1:3:3:1.
-
Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation of the molecule. Key fragmentation pathways would include:
-
α-cleavage: Cleavage of the C-C bonds, particularly the C4-C5 bond, is likely due to the significant difference in substitution.
-
Loss of Halogen Atoms: Loss of bromine and fluorine atoms or radicals is a probable fragmentation pathway.
-
Formation of Perfluorinated Fragments: The stability of perfluoroalkyl cations would likely result in prominent peaks corresponding to fragments such as [C₄F₉]⁺.
-
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the numerous carbon-fluorine bonds.
-
C-F Stretching: Intense and broad absorption bands are expected in the region of 1000-1400 cm⁻¹ .[10]
-
C-Br Stretching: The carbon-bromine stretching vibrations will appear in the fingerprint region, typically at wavenumbers below 700 cm⁻¹ .[11][12]
-
C-H Stretching: A weak to medium absorption corresponding to the C-H stretch of the single proton at C-6 is expected around 2900-3000 cm⁻¹ .
Experimental Protocols
Acquiring high-quality spectroscopic data for a novel, highly halogenated compound requires careful consideration of sample preparation and instrument parameters.
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
Detailed Steps for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d).[13][14] Highly fluorinated compounds often have limited solubility, so solvent screening may be necessary.
-
Ensure the NMR tube is clean and dry to avoid contamination.[13]
-
For quantitative ¹⁹F NMR, a certified reference material can be used.[15]
-
-
Instrumentation and Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-pulse experiment.
-
¹⁹F NMR: Use a standard one-pulse experiment. Ensure the spectral width is large enough to encompass all fluorine signals (a range of ~200 ppm is a good starting point).[4]
-
¹³C NMR: Acquire a proton-decoupled spectrum. If C-F couplings are too complex, consider acquiring a spectrum with both proton and fluorine decoupling.[8][9] Use a longer relaxation delay to ensure quantitative observation of all carbons, especially those without attached protons.
-
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Detailed Steps for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as hexane or ethyl acetate.
-
-
Instrumentation and Acquisition:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Select a suitable capillary column for separating halogenated compounds (e.g., a mid-polarity column).[16][17]
-
Develop a temperature program that allows for the elution of the compound as a sharp peak.
-
Set the mass spectrometer to scan a wide mass range (e.g., m/z 50-800) to detect the molecular ion and key fragments.
-
FTIR Spectroscopy Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Detailed Steps for FTIR Analysis:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), which is often the simplest method, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[18][19]
-
Alternatively, for transmission spectroscopy, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[20][21]
-
-
Instrumentation and Acquisition:
-
Use a standard Fourier-transform infrared spectrometer.
-
First, acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of 5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane. The expected NMR, MS, and IR data present a unique spectral fingerprint that will be invaluable for the future synthesis and identification of this and structurally related molecules. The complex splitting patterns in the NMR spectra, the characteristic isotopic distribution in the mass spectrum, and the dominant C-F stretching in the IR spectrum are all key features that a researcher should anticipate. The provided experimental workflows offer a robust starting point for the empirical analysis of this novel compound, ensuring data integrity and facilitating its unambiguous structural elucidation.
References
-
Hoyt, D. W. et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry83 , 3220-3225 (2018). [Link]
-
Muttenthaler, M. et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition58 , 13371-13375 (2019). [Link]
-
Tantillo, D. J. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry83 , 3220-3225 (2018). [Link]
-
Golovanov, A. P. et al. 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science13 , 4569-4580 (2022). [Link]
-
Dalvit, C. et al. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega7 , 14506-14515 (2022). [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Jeschke, G. et al. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Physical Chemistry Chemical Physics24 , 21282-21292 (2022). [Link]
-
O'Hagan, D. et al. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Organic & Biomolecular Chemistry16 , 8371-8378 (2018). [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 14.8: Polyhalogenated Alkanes and Alkenes. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]
-
Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Agilent. Analysis of halogenated hydrocarbons in air. [Link]
-
University of Colorado Boulder. IR: alkyl halides. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Organic Chemistry Portal. Chloroalkane and Polychlorinated Alkane Synthesis. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. 5.8: Polyhalogenated Alkanes and Alkenes. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
SlideShare. Fragmentation of Alkane. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]
-
ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
National Institutes of Health. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubMed. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
National Institutes of Health. Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach. [Link]
-
YouTube. Part 5.Alkanes' Mass Spectrum (Fragmentation pattern) for CSIR/NET GATE. [Link]
-
YouTube. chemical shift and ppm values in 1H NMR spectroscopy. [Link]
-
YouTube. Alkynes: polyhalogenation. [Link]
-
YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]
-
PubMed. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. jascoinc.com [jascoinc.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. m.youtube.com [m.youtube.com]
